2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid
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Overview
Description
2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid is a synthetic derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly notable for its use as a substrate in enzymatic assays to measure sialidase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid typically involves the glycosylation of neuraminic acid derivatives with p-nitrophenyl groups. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid (TfOH) or other strong acids to facilitate the glycosylation process. The reaction is usually carried out in anhydrous solvents like dichloromethane at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to measure sialidase activity.
Biology: Helps in studying the role of sialic acids in cellular recognition and signaling.
Medicine: Used in the development of diagnostic assays for detecting sialidase activity, which is relevant in various diseases.
Industry: Employed in the production of glycosylated products and as a standard in quality control assays.
Mechanism of Action
The compound acts as a substrate for sialidase enzymes. Sialidases cleave the glycosidic bond between the sialic acid and the underlying sugar moiety. The presence of the p-nitrophenyl group allows for easy detection of the enzymatic activity, as the cleavage releases p-nitrophenol, which can be quantitatively measured by its absorbance at 405 nm. This makes it a valuable tool in enzymatic assays.
Comparison with Similar Compounds
Similar Compounds
- 2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic Acid
- 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid
- 2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic Acid
Uniqueness
This compound is unique due to its specific glycolyl modification, which can influence its interaction with enzymes and other biomolecules. This modification can affect the compound’s stability, solubility, and reactivity, making it distinct from other neuraminic acid derivatives.
Properties
Molecular Formula |
C17H22N2O12 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O12/c20-6-11(23)14(25)15-13(18-12(24)7-21)10(22)5-17(31-15,16(26)27)30-9-3-1-8(2-4-9)19(28)29/h1-4,10-11,13-15,20-23,25H,5-7H2,(H,18,24)(H,26,27) |
InChI Key |
XZIZFIVNPXSZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C(CO)O)O)NC(=O)CO)O |
Origin of Product |
United States |
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